molecular formula C7H12ClF2NO2 B15209832 (R)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride

(R)-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride

Cat. No.: B15209832
M. Wt: 215.62 g/mol
InChI Key: WKTNKTIODBOQSP-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group is then attached through a series of reactions, including esterification and hydrolysis.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ®-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride: A similar compound with a methanol group instead of a propanoic acid moiety.

    (2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride: The enantiomer of the above compound.

Uniqueness

®-3-(4,4-difluoropyrrolidin-2-yl)propanoic acid hydrochloride is unique due to the presence of the propanoic acid group, which imparts distinct chemical and biological properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H12ClF2NO2

Molecular Weight

215.62 g/mol

IUPAC Name

3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C7H11F2NO2.ClH/c8-7(9)3-5(10-4-7)1-2-6(11)12;/h5,10H,1-4H2,(H,11,12);1H/t5-;/m1./s1

InChI Key

WKTNKTIODBOQSP-NUBCRITNSA-N

Isomeric SMILES

C1[C@H](NCC1(F)F)CCC(=O)O.Cl

Canonical SMILES

C1C(NCC1(F)F)CCC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.